バチルアルコール

概要

説明

科学的研究の応用

Batilol has a wide range of scientific research applications. In chemistry, it is used as a stabilizing agent in various formulations . In biology, batilol has been studied for its potential role in promoting white blood cell proliferation and preventing leukopenia caused by radiation or chemotherapy . In medicine, batilol is investigated for its potential therapeutic effects in treating granulocytopenia and other conditions . Additionally, batilol is used in the cosmetics industry as a skin-conditioning agent .

作用機序

バティロールの作用機序は、その効果を発揮するために細胞経路と相互作用することを含みます。 バティロールは、細胞の成長と分化に関与する特定の分子標的および経路を刺激することにより、白血球の増殖を促進することが知られています . 正確な分子標的と経路はまだ調査中ですが、バティロールは、免疫細胞の調節に関与するシグナル分子と受容体と相互作用する可能性があると推測されています .

類似化合物の比較

バティロールは、キミルアルコールやセラキルアルコールなどの他のアルキルグリセロールと類似しています . これらの化合物は、アルキル鎖の長さと飽和度の違いを除いて、類似の構造を共有しています . バティロールは、特定の用途と特性においてユニークです。 たとえば、バティロールは、化粧品における安定化剤として特に効果的である一方、キミルアルコールやセラキルアルコールは異なる用途を持つ可能性があります .

生化学分析

Biochemical Properties

Batyl alcohol plays a significant role in biochemical reactions, particularly in lipid metabolism. It is a component of some lipid membranes and is involved in the synthesis of plasmalogens, a type of phospholipid. Batyl alcohol interacts with enzymes such as glyceryl-ether monooxygenase, which catalyzes its oxidation to produce glycerol and carboxylic acids . Additionally, batyl alcohol can be dehydrogenated by unsaturases to form vinyl ethers, contributing to the formation of plasmalogens .

Cellular Effects

Batyl alcohol influences various cellular processes. It has been shown to affect the inflammatory response in adipocytes by modulating the secretion of inflammatory mediators such as interleukin-1β and interleukin-10 . In human fibroblast cell lines, batyl alcohol has been observed to restore plasmalogen levels, which are crucial for maintaining cell membrane integrity and function . Furthermore, batyl alcohol impacts cell signaling pathways and gene expression related to inflammation and lipid metabolism .

Molecular Mechanism

At the molecular level, batyl alcohol exerts its effects through several mechanisms. It binds to and is oxidized by glyceryl-ether monooxygenase, leading to the production of glycerol and carboxylic acids . This oxidation process is essential for the metabolism of ether lipids. Batyl alcohol also undergoes dehydrogenation to form plasmalogens, which are vital components of cell membranes and play a role in protecting cells from oxidative stress . These interactions highlight the importance of batyl alcohol in lipid metabolism and cellular protection.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of batyl alcohol have been studied over various time frames. It has been observed that batyl alcohol is relatively stable and does not degrade quickly . Long-term studies have shown that batyl alcohol can maintain its beneficial effects on cellular function, such as restoring plasmalogen levels and modulating inflammatory responses, over extended periods . These findings suggest that batyl alcohol has potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of batyl alcohol vary with different dosages in animal models. Studies have shown that at lower doses, batyl alcohol can enhance plasmalogen levels without causing adverse effects . At higher doses, batyl alcohol may lead to a reduction in cell viability and potential toxic effects . These findings indicate the importance of determining the optimal dosage for therapeutic use to maximize benefits while minimizing risks.

Metabolic Pathways

Batyl alcohol is involved in several metabolic pathways, primarily related to lipid metabolism. It is oxidized by glyceryl-ether monooxygenase to produce glycerol and carboxylic acids . Additionally, batyl alcohol can be dehydrogenated to form plasmalogens, which are crucial for cell membrane integrity and function . These metabolic pathways highlight the role of batyl alcohol in maintaining lipid homeostasis and cellular health.

Transport and Distribution

Within cells and tissues, batyl alcohol is transported and distributed through interactions with specific transporters and binding proteins. It is incorporated into lipid membranes, where it contributes to membrane structure and function . The distribution of batyl alcohol within cells is essential for its role in lipid metabolism and cellular protection.

Subcellular Localization

Batyl alcohol is primarily localized in lipid membranes within cells. It is incorporated into the membranes of various organelles, including the endoplasmic reticulum and mitochondria . This subcellular localization is crucial for its function in maintaining membrane integrity and protecting cells from oxidative stress. Additionally, batyl alcohol may undergo post-translational modifications that direct it to specific cellular compartments .

準備方法

化学反応の分析

バティロールは、酸化反応、還元反応、置換反応などのさまざまな化学反応を起こします . これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化リチウムアルミニウムなどの還元剤が含まれます . これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、バティロールの酸化は、対応するアルデヒドまたはカルボン酸の生成につながる可能性があります .

科学研究アプリケーション

バティロールは、幅広い科学研究アプリケーションを持っています。 化学では、さまざまな製剤における安定化剤として使用されます . 生物学では、バティロールは、放射線療法または化学療法によって引き起こされる白血球減少症の予防と、白血球増殖を促進する可能性のある役割について研究されています . 医学では、バティロールは、顆粒球減少症およびその他の状態の治療における潜在的な治療効果について調査されています . さらに、バティロールは、化粧品業界で皮膚コンディショニング剤として使用されています .

類似化合物との比較

Batilol is similar to other alkylglycerols, such as chimyl alcohol and selachyl alcohol . These compounds share a similar structure, with variations in the length and saturation of the alkyl chain . batilol is unique in its specific applications and properties. For example, batilol is particularly effective as a stabilizing agent in cosmetics, whereas chimyl alcohol and selachyl alcohol may have different applications .

特性

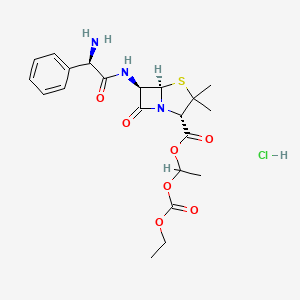

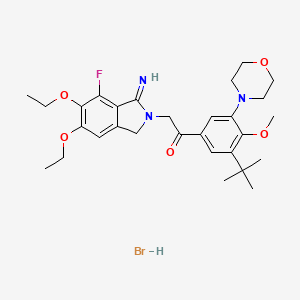

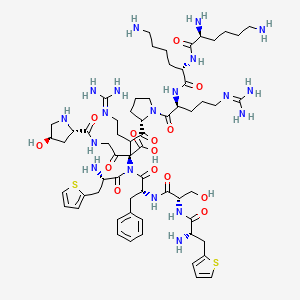

IUPAC Name |

3-octadecoxypropane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H44O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-20-21(23)19-22/h21-23H,2-20H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGBUMNBNEWYMNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H44O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0047799 | |

| Record name | 3-(Octadecyloxy)-1,2-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Glistening solid; [Merck Index] White powder; [MSDSonline] | |

| Record name | Batyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8312 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

544-62-7, 68990-53-4 | |

| Record name | Batyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=544-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Batilol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000544627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BATYL ALCOHOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=284200 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | BATYL ALCOHOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8716 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Propanediol, 3-(octadecyloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycerides, C14-22 mono- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-(Octadecyloxy)-1,2-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glycerides, C14-22 mono | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.066.897 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Batilol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.068 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BATILOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39YR661C4U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of batyl alcohol?

A1: Batyl alcohol has the molecular formula C21H44O3 and a molecular weight of 344.59 g/mol.

Q2: What are the key structural features of batyl alcohol?

A2: Batyl alcohol is a glycerol ether with an 18-carbon saturated alkyl chain attached to the glycerol backbone via an ether linkage at the sn-1 position.

Q3: What spectroscopic techniques are typically used to characterize batyl alcohol?

A3: Batyl alcohol can be characterized using various spectroscopic methods, including nuclear magnetic resonance (NMR) spectroscopy (both 1H and 13C NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). []

Q4: What is the role of batyl alcohol in living organisms?

A4: While the exact biological function of batyl alcohol remains unclear, it is believed to play a role in cell signaling, membrane fluidity, and as a precursor for other biologically active molecules like plasmalogens. [, ]

Q5: What is the connection between batyl alcohol and plasmalogens?

A5: Batyl alcohol can serve as a precursor for plasmalogen biosynthesis. Plasmalogens are essential ether lipids found in cell membranes, particularly abundant in the brain and heart. []

Q6: Can batyl alcohol supplementation address plasmalogen deficiency in the brain?

A6: Studies in a mouse model of plasmalogen deficiency (Gnpat KO) found that while oral batyl alcohol supplementation could restore plasmalogen levels in peripheral tissues, it did not significantly increase plasmalogen levels in the brain. This suggests limitations in the transport of batyl alcohol across the blood-brain barrier and/or its utilization for cerebral plasmalogen synthesis. []

Q7: Has batyl alcohol demonstrated any effects on the cardiovascular system?

A8: In a mouse model of rhizomelic chondrodysplasia punctata (RCDP), a condition characterized by plasmalogen deficiency, oral batyl alcohol supplementation was shown to improve cardiac conduction velocity, suggesting a potential role in addressing cardiac manifestations associated with plasmalogen deficiency. []

Q8: What is known about the metabolism of batyl alcohol?

A9: Studies using the protozoan Crithidia fasciculata demonstrated that these organisms can take up and metabolize exogenous batyl alcohol. One identified metabolite was alkyl-dihydroxy acetone, suggesting an initial cleavage of the ether bond during metabolism. [, ]

Q9: How is batyl alcohol typically formulated for research and potential therapeutic applications?

A11: Batyl alcohol has been investigated for its emulsifying properties in cosmetic formulations like creams and lotions. [, ] It has also been incorporated into tablets for oral administration in studies exploring its potential therapeutic benefits. [, ]

Q10: Are there any safety concerns associated with batyl alcohol?

A12: While batyl alcohol is generally considered safe for use in cosmetics, more research is needed to fully understand its safety profile for potential therapeutic applications, particularly concerning long-term use and potential side effects. []

Q11: What are the key challenges in studying batyl alcohol and other alkylglycerols?

A13: Some challenges include the limited availability of standardized analytical methods, the complexity of biological systems, and the need for more robust in vivo studies to confirm preliminary findings and assess potential therapeutic applications. [, ]

Q12: What are promising areas for future research on batyl alcohol?

A14: Further research on batyl alcohol could focus on:* Elucidating its specific mechanisms of action in various biological processes.* Investigating its potential for treating diseases associated with plasmalogen deficiency, including neurological and cardiovascular disorders.* Developing targeted drug delivery systems to improve its bioavailability to specific organs, like the brain.* Conducting comprehensive toxicological studies to establish its safety profile for potential therapeutic use.* Exploring its applications in other fields, such as cosmetics and food science. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl (R)-4-((3R,5R,8S,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-11-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B1667696.png)